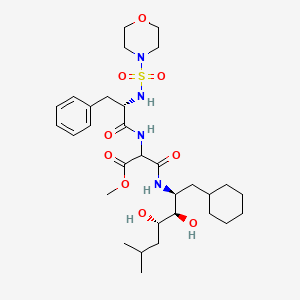
PD 132002
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including hydroxyl, amino, and sulfonyl groups, which contribute to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD 132002 typically involves multi-step organic synthesis. The process may include:
Formation of the cyclohexylmethyl intermediate: This step involves the reaction of cyclohexylmethyl bromide with a suitable nucleophile to form the cyclohexylmethyl intermediate.
Introduction of the dihydroxyhexyl group: The intermediate is then reacted with a dihydroxyhexyl derivative under specific conditions to introduce the dihydroxyhexyl group.
Coupling with the morpholinylsulfonyl derivative: The resulting compound is coupled with a morpholinylsulfonyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of amino and sulfonyl groups suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its complex structure and functional groups could make it a candidate for drug development, particularly in the areas of cancer, inflammation, or infectious diseases.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart specific properties to materials or enhance the efficiency of catalytic processes.
作用機序
The mechanism of action of PD 132002 depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups could form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their function.
類似化合物との比較
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups, such as:
Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate analogs: These compounds have similar structures but may differ in the substituents on the cyclohexylmethyl or dihydroxyhexyl groups.
Other amino acid derivatives: Compounds with similar amino acid backbones but different side chains or functional groups.
Uniqueness
The uniqueness of PD 132002 lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific biological activity or chemical reactivity that distinguishes it from other similar compounds.
特性
分子式 |
C31H50N4O9S |
|---|---|
分子量 |
654.8 g/mol |
IUPAC名 |
methyl 3-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C31H50N4O9S/c1-21(2)18-26(36)28(37)24(19-22-10-6-4-7-11-22)32-30(39)27(31(40)43-3)33-29(38)25(20-23-12-8-5-9-13-23)34-45(41,42)35-14-16-44-17-15-35/h5,8-9,12-13,21-22,24-28,34,36-37H,4,6-7,10-11,14-20H2,1-3H3,(H,32,39)(H,33,38)/t24-,25-,26-,27?,28+/m0/s1 |
InChIキー |
IEWAGORIVPFRDB-KDPBSHNGSA-N |
異性体SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)C(C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)O |
正規SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)O |
同義語 |
3-((1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)amino)-N-(N-(4-morpholinosulfonyl)phenylalanyl)-3-oxo-DL-alanine methyl ester PD 132002 PD-132002 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


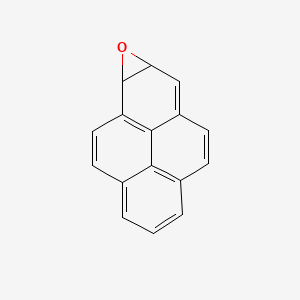
![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1240865.png)
![[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate](/img/structure/B1240866.png)
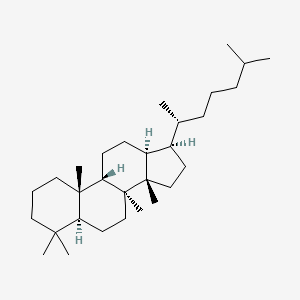
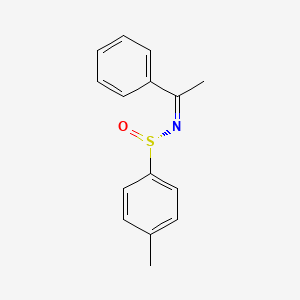
![S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate](/img/structure/B1240871.png)
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)
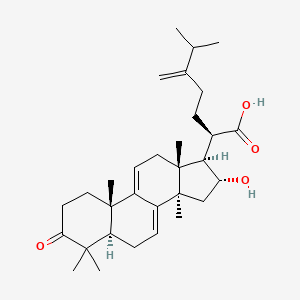
![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
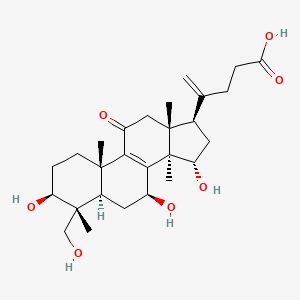
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)
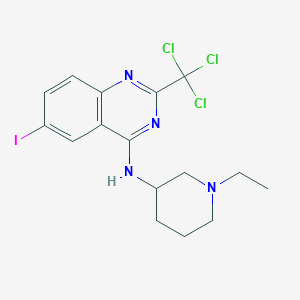
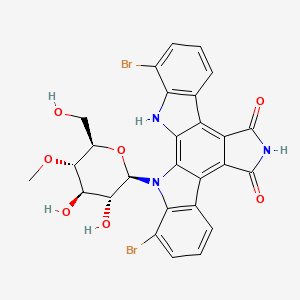
![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)
